![molecular formula C23H18N2O4 B2477262 N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide CAS No. 923689-92-3](/img/structure/B2477262.png)
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” is a complex organic compound. It contains a chromene group (a common structure in many pharmaceuticals), an ethoxyphenyl group, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring, an ethoxyphenyl group, and a nicotinamide group . These groups could be identified using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chromene ring might undergo electrophilic aromatic substitution reactions, and the amide group in the nicotinamide might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has demonstrated potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional treatments. The compound’s ability to inhibit tumor growth at specific concentrations makes it a promising candidate for further study .
- This compound shares structural similarities with retinoids. Specifically, it resembles N-(4-hydroxyphenyl)-retinamide (fenretinide or 4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA). Retinoids play a crucial role in cell differentiation, apoptosis, and immune regulation. Investigating the effects of this compound as a retinoid analogue could provide insights into its therapeutic potential .
- Some studies suggest that N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide exhibits anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and NF-κB signaling. Understanding its mechanisms of action may lead to novel anti-inflammatory therapies .
- Neuroprotective agents are essential for preventing or slowing neurodegenerative diseases. Preliminary investigations indicate that this compound might have neuroprotective effects. Researchers have studied its impact on neuronal survival, oxidative stress, and neuroinflammation. Further research is needed to validate its potential in treating neurodegenerative conditions .
- Oxidative stress contributes to various diseases, including cardiovascular disorders and aging-related conditions. N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been evaluated for its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. Investigating its efficacy in vivo and in clinical settings is crucial .
- Researchers have explored using this compound as part of drug delivery systems. Its unique structure and stability make it suitable for encapsulation or conjugation with other therapeutic agents. By incorporating it into nanoparticles or liposomes, scientists aim to enhance drug solubility, bioavailability, and targeted delivery .
Anticancer Properties
Retinoid Analogue
Anti-Inflammatory Activity
Neuroprotection
Antioxidant Activity
Drug Delivery Systems
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)21-13-20(26)19-10-7-17(12-22(19)29-21)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYUOAYSFAVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.